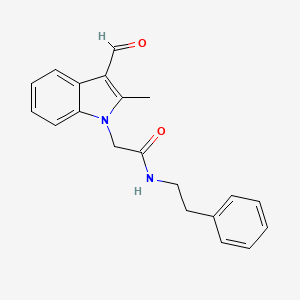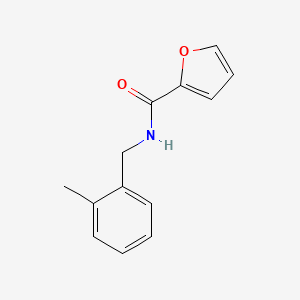
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as FMIA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide exerts its biological effects by binding to and modulating the activity of certain proteins in the body. Specifically, this compound has been shown to bind to the protein HSP90, which plays a key role in regulating the activity of other proteins involved in cell growth and survival. By inhibiting HSP90, this compound can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cancer cells and neurons, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in experiments. However, this compound also has some limitations. It is a relatively new compound, and more research is needed to fully understand its biological effects and potential applications. Additionally, this compound can be expensive to synthesize, which may limit its use in some experiments.
未来方向
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One area of interest is in developing new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective compounds for use in treating cancer and neurodegenerative diseases. Another area of interest is in studying the effects of this compound on other proteins in the body. By identifying new protein targets for this compound, researchers may be able to uncover new applications for this compound. Finally, more research is needed to understand the long-term effects of this compound on the body, including its potential side effects and toxicity.
合成方法
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-phenylethylamine with 3-formyl-2-methylindole in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
属性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRKNNRKHTUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)

![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)